molecular formula C38H40N12O8S2 B12711210 4,4'-Bis((6-anilino-4-((2-hydroxyethyl)methylamino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid CAS No. 52435-15-1

4,4'-Bis((6-anilino-4-((2-hydroxyethyl)methylamino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid

Cat. No.: B12711210
CAS No.: 52435-15-1
M. Wt: 856.9 g/mol
InChI Key: WNUUEQSIAHJIGU-BUHFOSPRSA-N
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Description

4,4'-Bis((6-anilino-4-((2-hydroxyethyl)methylamino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid is a symmetrically substituted stilbene disulfonate derivative with a complex triazinylamino backbone. This compound belongs to the class of fluorescent whitening agents (FWAs) or optical brighteners, which absorb ultraviolet light and emit blue fluorescence, enhancing the perceived whiteness of materials like textiles, paper, and plastics . Its structure features:

  • Stilbene disulfonate core: Provides rigidity and UV absorption capacity.
  • Triazine rings: Serve as electron-deficient platforms for nucleophilic substitution, enabling functionalization with amine groups.
  • Substituents: The 6-anilino group and the 4-((2-hydroxyethyl)methylamino) group on each triazine ring influence solubility, photostability, and binding affinity to substrates.

Synthesis typically involves stepwise nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), followed by coupling with 4,4'-diaminostilbene-2,2'-disulfonic acid . The compound’s sodium salts (e.g., disodium or tetrasodium forms) enhance water solubility, making it suitable for industrial applications .

Properties

CAS No.

52435-15-1

Molecular Formula

C38H40N12O8S2

Molecular Weight

856.9 g/mol

IUPAC Name

5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C38H40N12O8S2/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48)/b14-13+

InChI Key

WNUUEQSIAHJIGU-BUHFOSPRSA-N

Isomeric SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid involves multiple steps. The process typically starts with the preparation of the triazine ring, followed by the introduction of anilino and hydroxyethyl(methyl)amino groups. The final steps involve the sulfonation of the benzene ring and the coupling of the triazine derivatives.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Textile Industry

Optical brighteners like Tinopal 5BM are extensively used in the textile industry to enhance the brightness and whiteness of fabrics. The compound works by absorbing UV light and re-emitting it as visible blue light, thus masking any yellowish tint in textiles. This application is crucial for producing high-quality white fabrics and improving the overall aesthetic appeal of dyed materials.

Paper Industry

In paper manufacturing, Tinopal 5BM is employed to increase the brightness of paper products. The addition of optical brighteners during the papermaking process helps achieve a whiter appearance, which is essential for printing and packaging applications. This enhancement can significantly impact the visual quality of printed materials.

Detergents and Cleaning Products

Tinopal 5BM is also incorporated into laundry detergents and cleaning agents. Its ability to brighten fabrics not only improves the appearance of washed clothes but also enhances the overall cleaning efficacy by making stains less visible. This application is particularly beneficial in household and industrial cleaning products.

Cosmetics and Personal Care Products

The compound finds use in cosmetics as a brightening agent. In formulations such as lotions and creams, it helps improve the visual appeal by providing a radiant look to the skin. Its photostability ensures that the brightening effect lasts over time without degrading under light exposure.

Pharmaceuticals

Research indicates potential applications of Tinopal 5BM in pharmaceuticals, particularly in drug formulation as a stabilizer or excipient. Its chemical properties may enhance the solubility and bioavailability of certain drugs, although further studies are needed to establish its efficacy in this area.

Case Study 1: Textile Brightening

A study conducted on the effectiveness of various optical brighteners in cotton fabric demonstrated that Tinopal 5BM significantly improved whiteness index compared to untreated samples. The research highlighted how the compound's fluorescence properties contributed to higher brightness levels under UV light conditions.

Case Study 2: Paper Brightness Enhancement

In a comparative analysis of optical brighteners used in paper production, Tinopal 5BM was found to outperform several alternatives in terms of brightness retention after exposure to environmental factors such as humidity and light. This finding underscores its suitability for long-lasting applications in the paper industry.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The triazine ring and sulfonic acid groups play a crucial role in binding to substrates, facilitating the dyeing process. The molecular pathways involved include the formation of stable complexes with target molecules, enhancing the compound’s effectiveness as a dye.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Hydrophilicity: Bis(2-hydroxyethyl) and morpholino groups enhance water solubility compared to the target compound’s (2-hydroxyethyl)methylamino group, which introduces moderate lipophilicity .
  • Photostability: Morpholino derivatives exhibit superior resistance to UV degradation due to the electron-donating nature of the morpholine ring .
  • Biodegradation : Compounds with hydroxyl-rich substituents (e.g., bis(2-hydroxyethyl)) degrade faster in aerobic environments (30 days) than those with methyl groups .

Fluorescent Brightening Efficiency

  • Whiteness Index : Derivatives with bis(2-hydroxyethyl) groups (e.g., VBL) achieve higher CIE whiteness values (≥150) on cotton due to stronger cellulose affinity .
  • Washing Fastness : The target compound’s methyl group improves resistance to detergent leaching compared to hydroxyethyl analogs .

Biological Activity

4,4'-Bis((6-anilino-4-((2-hydroxyethyl)methylamino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid, commonly referred to as disodium 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate (CAS No. 13863-31-5), is a synthetic compound primarily used as an optical brightening agent in various applications such as detergents and textiles. Its complex structure includes a stilbene core linked to triazine moieties and sulfonic acid groups, which contribute to its biological properties.

The molecular formula of this compound is C38H40N12O8SC_{38}H_{40}N_{12}O_{8}S, with a molecular weight of approximately 900.89 g/mol. It exhibits good solubility in water (768.4 mg/L at 20°C) and has a LogP value of -2.21, indicating high hydrophilicity .

The biological activity of this compound is largely attributed to its ability to interact with biological membranes and proteins. The presence of the triazine ring enhances its binding affinity to various biomolecules, potentially influencing cellular processes such as drug transport and metabolism.

Biological Activity

Research indicates that compounds similar to 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonic acid exhibit significant interactions with ATP-binding cassette (ABC) transporters. These transporters play crucial roles in the efflux of drugs and other substances across cellular membranes. Inhibition of these transporters can enhance the efficacy of chemotherapeutic agents by preventing drug resistance in cancer cells .

In Vitro Studies

A study evaluating various compounds for their inhibitory effects on ABC transporters identified several multitarget inhibitors. The compound showed promising results in inhibiting ABCB1 and ABCC1 transporters at concentrations below 10 µM . This suggests potential applications in overcoming multidrug resistance in cancer therapy.

Case Studies

  • Anticancer Activity : In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines by disrupting microtubule dynamics and inducing apoptosis. The mechanism involves interference with tubulin polymerization, which is critical for cell division .
  • Mutagenicity Assessment : A study investigated the mutagenic potential of various chemical scaffolds, including those related to this compound. The findings indicated that while some derivatives exhibited mutagenic properties, the specific structural features of 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene did not significantly contribute to mutagenicity .

Comparative Analysis

The following table summarizes key biological activities and properties related to 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene:

Property Value
Molecular FormulaC38H40N12O8SC_{38}H_{40}N_{12}O_{8}S
Molecular Weight900.89 g/mol
Water Solubility768.4 mg/L at 20°C
LogP-2.21
ABC Transporter InhibitionEffective at <10 µM
Anticancer ActivityDisrupts tubulin polymerization
MutagenicityLow potential

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4,4'-Bis((6-anilino-4-((2-hydroxyethyl)methylamino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid?

  • Methodological Answer : The synthesis typically involves stepwise nucleophilic substitution reactions on cyanuric chloride (1,3,5-trichlorotriazine). First, two chlorine atoms are replaced with aniline derivatives under controlled pH (5–6) and low temperature (0–5°C). The third chlorine is substituted with a hydroxyethyl-methylamine group. Subsequent coupling with 4,4'-diaminostilbene-2,2'-disulfonic acid under alkaline conditions (pH 9–10) yields the final product. Purification is achieved via recrystallization from ethanol/water mixtures, followed by ion-exchange chromatography to remove residual sulfonate salts .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR Spectroscopy : To confirm the presence of sulfonic acid (-SO₃H) groups (absorption bands at 1030–1230 cm⁻¹) and triazine rings (C=N stretching at 1550–1650 cm⁻¹).
  • ¹H/¹³C-NMR : To verify substituent patterns on the triazine rings and stilbene backbone. For example, the ethylene bridge in stilbene appears as a singlet (~7.0 ppm in ¹H-NMR), while hydroxyethyl protons resonate at δ 3.4–3.8 ppm.
  • Mass Spectrometry (ESI-MS) : To validate molecular weight (e.g., [M–2Na]²⁻ ion for the disodium salt form).
  • UV-Vis Spectroscopy : To assess fluorescence properties (λex ~ 350 nm, λem ~ 430 nm) .

Advanced Research Questions

Q. How can researchers optimize the fluorescence quantum yield of this compound in heterogeneous matrices (e.g., paper or polymers)?

  • Methodological Answer : Fluorescence efficiency depends on:

  • Substituent Electronic Effects : Electron-donating groups (e.g., hydroxyethyl) enhance intramolecular charge transfer (ICT) in the stilbene core. Replacements with bulkier or electron-withdrawing groups reduce quantum yields.
  • Matrix Compatibility : In cellulose-based matrices (paper), sulfonate groups improve hydrophilicity and dispersion. Pre-treatment with cationic surfactants (e.g., cetyltrimethylammonium bromide) can reduce aggregation-induced quenching.
  • pH Optimization : Fluorescence intensity peaks at pH 6–8 due to deprotonation of sulfonic acid groups, minimizing non-radiative decay pathways. Use buffered solutions during application .

Q. What experimental strategies resolve contradictions in reported fluorescence lifetimes across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Sample Purity : Residual solvents (e.g., DMF) or salts quench fluorescence. Validate purity via HPLC (≥98%) and elemental analysis.
  • Instrument Calibration : Standardize lifetime measurements using reference fluorophores (e.g., quinine sulfate).
  • Environmental Control : Oxygen content, temperature, and excitation wavelength (e.g., 355 nm vs. 365 nm) significantly affect lifetimes. Use degassed samples and thermostatted cuvettes for reproducibility .

Q. How can mechanistic studies elucidate the compound’s reactivity in crosslinking applications?

  • Methodological Answer :

  • Kinetic Profiling : Monitor triazine ring-opening reactions (e.g., with amines or thiols) using stopped-flow UV-Vis spectroscopy. Pseudo-first-order rate constants (kobs) reveal substituent effects on reactivity.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites on the triazine rings. Compare with experimental Hammett parameters (σ values) for substituents.
  • Crosslinking Efficiency : Quantify via gel permeation chromatography (GPC) in polymer matrices, tracking molecular weight shifts post-reaction .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ = 50% inhibitory concentration) using software like GraphPad Prism.
  • ANOVA with Post-Hoc Tests : Compare toxicity across cell lines (e.g., HEK293 vs. HepG2) with Tukey’s HSD to control family-wise error rates.
  • Principal Component Analysis (PCA) : Identify correlations between structural descriptors (e.g., logP, polar surface area) and toxicity endpoints .

Q. How should researchers design experiments to assess photostability under UV exposure?

  • Methodological Answer :

  • Accelerated Aging : Expose thin films to UV-C (254 nm, 10 mW/cm²) in a controlled chamber. Monitor degradation via:
  • Fluorescence Spectroscopy : Track emission intensity decay over time (t1/2).
  • LC-MS : Identify photodegradation products (e.g., stilbene cis-trans isomerization or sulfonic acid cleavage).
  • Control Variables : Maintain constant humidity (50% RH) and temperature (25°C). Use quartz cuvettes to minimize UV absorption interference .

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